Phenanthrene-2,5-diol

Description

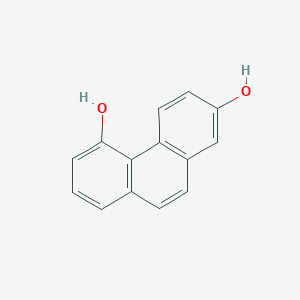

Phenanthrene-2,5-diol is a dihydroxylated phenanthrene derivative characterized by hydroxyl groups at positions 2 and 5 of the phenanthrene core. Its IUPAC name is 3,4-dimethoxythis compound (though methoxy groups may vary depending on specific derivatives), with the molecular formula C₁₆H₁₄O₄ and an InChIKey CXPHYDHTAOQSNC-UHFFFAOYSA-N .

Properties

CAS No. |

10127-57-8 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

phenanthrene-2,5-diol |

InChI |

InChI=1S/C14H10O2/c15-11-6-7-12-10(8-11)5-4-9-2-1-3-13(16)14(9)12/h1-8,15-16H |

InChI Key |

KNXZCFXTYMPRNK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |

Synonyms |

2,5-Phenanthrenediol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dihydrophenanthrenes

- 4-Methoxy-9,10-dihydrophenanthrene-2,5-diol (C₁₅H₁₄O₃): Structural Difference: Contains a 9,10-dihydro backbone (saturated central ring) and a methoxy group at position 3. Bioactivity: Identified in Gymnadenia conopsea extracts, this compound shares antioxidant properties with this compound but exhibits reduced polarity due to the methoxy substituent . Stability: The saturated central ring may enhance stability against oxidation compared to fully aromatic phenanthrenes .

- 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles: Structural Difference: Amino and cyano groups replace hydroxyls, with a saturated central ring. Bioactivity: Demonstrates antimicrobial activity, suggesting that nitrogen-containing substituents enhance microbial targeting compared to purely hydroxylated analogs .

Non-Phenanthrene Diols

- p-Cymene-2,5-diol (C₁₀H₁₄O₂): Structural Difference: A monoterpene derivative with hydroxyl groups on a p-cymene (methyl-isopropyl-benzene) backbone. Bioactivity: Exhibits moderate antioxidant activity but is less potent than 2,3-dimethylhydroquinone. Solubility: Higher volatility and lower molecular weight compared to this compound, making it more suitable for essential oil formulations .

- Applications: Primarily used in synthetic chemistry for cycloaddition reactions, contrasting with this compound’s biological focus .

Physicochemical and Bioactivity Comparison Table

Research Findings and Key Insights

- Antioxidant Activity: this compound’s aromatic system allows delocalization of electrons, enhancing radical-scavenging capacity compared to non-aromatic diols like p-cymene-2,5-diol .

- Synthetic Accessibility : Unlike sulfur-containing analogs (e.g., 1,4-dithiane-2,5-diol), phenanthrene diols are often isolated from natural sources or synthesized via multi-component reactions, limiting scalability .

- Biological Specificity: Methoxy and amino substitutions in dihydrophenanthrenes modulate bioavailability and target selectivity, with amino derivatives showing stronger antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.